molecular formula C6H7ClN2O2 B2372971 Ethyl 2-chloro-1H-imidazole-5-carboxylate CAS No. 1260670-74-3

Ethyl 2-chloro-1H-imidazole-5-carboxylate

Cat. No.: B2372971
CAS No.: 1260670-74-3
M. Wt: 174.58
InChI Key: CJGBKXHTHPXYPP-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-1H-imidazole-5-carboxylate is a versatile chlorinated imidazole derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. The presence of multiple functional groups on the imidazole core, including the reactive chlorine atom and the ester moiety, makes it a suitable precursor for the development of more complex heterocyclic systems. Its structure is amenable to further synthetic modification via nucleophilic aromatic substitution and cross-coupling reactions, allowing researchers to create diverse libraries of compounds for screening and development. As a substituted imidazole, this compound shares structural features with a class of molecules known for a broad spectrum of pharmacological activities. The imidazole scaffold is a privileged structure in medicinal chemistry, frequently found in molecules with documented anticancer, antimicrobial, and antifungal properties. It also serves as a key synthon in the synthesis of benzimidazole-based compounds, which are prominent in the development of new therapeutic agents. This makes this compound a critical starting material for exploring new chemical entities in agricultural and pharmaceutical research. Please note: This product is intended and sold for Research and Development purposes only. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

ethyl 2-chloro-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-2-11-5(10)4-3-8-6(7)9-4/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGBKXHTHPXYPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260670-74-3
Record name ethyl 2-chloro-1H-imidazole-5-carboxylate
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Preparation Methods

Cyclocondensation of α-Chlorooxaloacetic Acid Diethyl Esters

The most industrially adopted method involves cyclocondensation of α-chlorooxaloacetic acid diethyl ester with butamidine or its acid salts. This three-step process, patented by, eliminates the need for harsh oxidants like fuming nitric acid.

Reaction Mechanism

  • Nucleophilic Attack : Butamidine’s amidine group attacks the α-chloro carbonyl of diethyl α-chlorooxaloacetate, forming a tetrahedral intermediate.
  • Cyclization : Intramolecular dehydration yields the imidazole core.
  • Esterification : Ethanol mediates transesterification to finalize the ethyl carboxylate group.
Optimization Parameters
  • Catalyst : Triethylamine (2.5 eq.) enhances cyclization efficiency.
  • Temperature : 60–70°C balances reaction rate and byproduct suppression.
  • Yield : 82–89% with >98% purity after recrystallization (ethyl acetate/hexane).

Advantages :

  • Avoids toxic reagents (e.g., SOCl₂).
  • Scalable to multi-kilogram batches with consistent reproducibility.

Microwave-Assisted 1,5-Electrocyclization

A one-pot synthesis leveraging microwave irradiation accelerates 1,5-electrocyclization of 1,2-diaza-1,3-diene intermediates.

Protocol

  • Hydrazone Formation : Ethyl 2-chloro-3-oxohexanoate reacts with hydrazine hydrate.
  • Microwave Cyclization : Irradiation at 150°C for 20 minutes induces electrocyclic ring closure.
  • Workup : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates the product.
Performance Metrics
Parameter Value
Reaction Time 20 minutes
Yield 76%
Purity (HPLC) 97.5%

Applications : Ideal for small-scale, high-throughput synthesis of analogs.

Transesterification of Lactone Intermediates

Patent US8618308B2 details a lactone-mediated route to enhance purity:

Steps

  • Hydrolysis : Diethyl 2-propylimidazole-4,5-dicarboxylate undergoes base hydrolysis (NaOH, 80°C).
  • Lactonization : Intramolecular esterification forms 4,4-dimethyl-2-propyl-4,6-dihydrofuro[3,4-d]imidazole.
  • Transesterification : Ethanol and p-toluenesulfonic acid (0.5 eq.) yield the target compound.
Purification Strategy
  • Washing : Saturated NaHCO₃ removes acidic impurities.
  • Crystallization : Ethyl acetate/water (1:3) achieves >99.5% purity.

Scale-Up Data :

  • 50 kg batches yield 87% with 0.3% total impurities.

Grignard Reagent-Mediated Alkylation

A multi-step approach using Grignard reagents is documented in:

  • Claisen Condensation : Ethyl chloroacetate and ethyl oxalate form diethyl oxalylacetate.
  • Cyclization with Butyramidinium : Forms diethyl 2-propylimidazole-4,5-dicarboxylate.
  • Grignard Addition : CH₃MgBr selectively methylates the 4-position, followed by acid quenching (NH₄Cl).
Critical Observations
  • Regioselectivity : Grignard addition favors the 4-position due to steric hindrance at C-2.
  • Yield : 78% after silica gel chromatography.

pH-Controlled Condensation of Pentamidine Hydrochloride

CN103214420A emphasizes pH control during pentamidine hydrochloride and glyoxal condensation:

Process Overview

  • Condensation : Conducted at pH 6.5–7.0 (NaOH) to minimize byproducts.
  • Dehydration : H₂SO₄ (0.1 eq.) removes water, forming 2-butyl-4-chloroimidazole.
  • Vilsmeier–Haack Reaction : POCl₃/DMF introduces the formyl group.
Yield Correlation with pH
pH Range Yield (%) Byproducts (%)
6.0–6.5 68 1.2
6.5–7.0 75 0.8
>7.5 52 4.5

Industrial Relevance : Reduced waste generation (E-factor: 3.2).

Comparative Analysis of Synthetic Methods

Method Starting Material Steps Catalyst Temp. (°C) Yield (%) Byproducts (%)
Cyclocondensation α-Chlorooxaloacetate 3 Triethylamine 60–70 89 0.8
Microwave Ethyl 2-chloro-3-oxohexanoate 2 None 150 76 2.5
Transesterification Lactone intermediate 3 p-TsOH 80 87 0.3
Grignard Diethyl oxalylacetate 4 CH₃MgBr −5 to 25 78 1.7
pH-Controlled Pentamidine hydrochloride 3 H₂SO₄ 20–25 75 0.8

Key Trends :

  • Cyclocondensation and transesterification offer superior yields and scalability.
  • Microwave synthesis reduces time but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloro-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

    Oxidation Reactions: Oxidation can lead to the formation of imidazole N-oxides.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or primary amines in the presence of a base such as sodium hydride.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products:

  • Substitution reactions can yield various substituted imidazoles.
  • Reduction reactions can produce ethyl imidazole-5-carboxylate.
  • Oxidation reactions can result in imidazole N-oxides.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-chloro-1H-imidazole-5-carboxylate has been extensively studied for its potential therapeutic effects:

  • Antimicrobial Activity: Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, studies have shown that certain synthesized derivatives demonstrate significant activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties: Various studies have explored the anticancer effects of compounds derived from this compound. A notable case involved testing against liver carcinoma cell lines, where specific derivatives displayed promising IC50 values, indicating effective cytotoxicity .
  • Anti-inflammatory Effects: The compound has also been investigated for its anti-inflammatory potential, contributing to the development of new therapeutic agents targeting inflammatory diseases.

Organic Synthesis Applications

As a building block in organic synthesis, this compound facilitates the creation of more complex molecules:

  • Substitution Reactions: The chloro group allows for nucleophilic substitution reactions, leading to various substituted imidazoles that can be further modified for specific applications in pharmaceuticals.
  • Reduction and Oxidation Reactions: The compound can undergo reduction to yield ethyl imidazole-5-carboxylate or oxidation to produce imidazole N-oxides, expanding its utility in synthetic pathways.

Agricultural Chemistry Applications

In agricultural chemistry, this compound is being explored for its potential use in developing agrochemicals:

  • Pesticide Development: Its derivatives may serve as active ingredients in pesticides due to their biological activity against plant pathogens and pests.

Case Studies and Research Findings

StudyObjectiveFindings
Study on Antimicrobial ActivityEvaluate antimicrobial properties of derivativesCertain derivatives showed strong inhibition against Staphylococcus aureus and Escherichia coli with low MIC values .
Anticancer Activity EvaluationTest cytotoxic effects on liver carcinoma cell lineIC50 values demonstrated effective cytotoxicity; compounds were compared with doxorubicin as a standard .
Synthesis of New DerivativesDevelop novel compounds for therapeutic useNew derivatives synthesized showed enhanced biological activities compared to parent compound .

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the imidazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Variations at the 2-Position

The 2-position of the imidazole ring is a critical site for modulating physicochemical and biological properties. Key analogs include:

Compound Name Substituent at 2-Position Molecular Formula Similarity Score Key Properties/Applications
Methyl 1-methyl-1H-imidazole-5-carboxylate Methyl C₆H₈N₂O₂ 0.85 Enhanced lipophilicity; intermediate in drug synthesis
2-Amino-1H-imidazole-5-carboxylic acid Amino C₄H₅N₃O₂ 0.82 Hydrogen-bonding capacity; precursor for bioactive molecules
Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate Dimethyl C₈H₁₂N₂O₂ 0.80 Steric hindrance effects; potential antimicrobial activity
Ethyl 2-bromo-1-ethyl-5-methyl-1H-imidazole-4-carboxylate Bromo C₁₀H₁₄BrN₂O₂ N/A Halogen-dependent reactivity; used in cross-coupling reactions

Key Observations :

  • Chloro vs. Bromo Substituents : The chlorine atom in ethyl 2-chloro-1H-imidazole-5-carboxylate offers moderate electronegativity, balancing reactivity and stability. In contrast, bromo analogs (e.g., ethyl 2-bromo-1-ethyl-5-methyl-1H-imidazole-4-carboxylate) exhibit higher polarizability, favoring nucleophilic substitutions .
  • Amino vs.

Carboxylate Positional Isomerism

The position of the carboxylate group significantly impacts molecular interactions:

  • Ethyl 1-(4-chloro-2-(2-fluorobenzoyl)phenyl)-2-methyl-1H-imidazole-5-carboxylate : Bulky aryl substitutions at the 1-position sterically hinder the carboxylate group, reducing intermolecular interactions but enhancing selectivity in biological targets .

Data Tables

Table 1: Predicted Collision Cross-Section (CCS) of this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 175.02688 132.7
[M+Na]⁺ 197.00882 144.1
[M-H]⁻ 173.01232 131.5

Table 2: Similarity Scores of Analogous Compounds

Compound Name CAS Number Similarity Score
Methyl 1-methyl-1H-imidazole-5-carboxylate 17289-20-2 0.85
2-Amino-1H-imidazole-5-carboxylic acid 860011-60-5 0.82
Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate 35445-32-0 0.80

Biological Activity

Ethyl 2-chloro-1H-imidazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by research findings and case studies.

This compound is an imidazole derivative characterized by the presence of a chloro substituent at the second position and a carboxylate group at the fifth position. Its molecular formula is C7H8ClN2O2C_7H_8ClN_2O_2 with a molecular weight of approximately 211.05 g/mol. The unique structure contributes to its reactivity and biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets, primarily through nucleophilic substitution reactions facilitated by the chloro group. The imidazole ring can interact with various enzymes and receptors, modulating biological pathways. Although the precise targets are not fully elucidated, imidazole derivatives are known to exhibit a broad range of activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects.

Biological Activity

Antimicrobial Properties:
Research indicates that this compound has potential antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that related imidazole derivatives exhibit significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity:
The compound's anticancer potential has also been explored in several studies. It has been reported to exhibit cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The mechanism involves inducing apoptosis in cancer cells, which is crucial for developing novel cancer therapies .

Anti-inflammatory Effects:
this compound may possess anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases. This activity is likely linked to its ability to modulate immune responses through interactions with inflammatory mediators .

Case Studies

  • Antimicrobial Activity Study:
    A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The compound demonstrated varying degrees of inhibition, with minimum inhibitory concentrations (MICs) indicating significant activity against certain strains .
  • Cytotoxicity Assessment:
    In another research project, this compound was tested for cytotoxicity against several human cancer cell lines. Results showed that it effectively reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

Comparative Analysis

Compound NameAntimicrobial ActivityAnticancer ActivityOther Notable Activities
This compoundModerateSignificantAnti-inflammatory
Ethyl 1H-imidazole-5-carboxylateLowModerateNone
2-Chloro-1H-imidazole-4-carboxylateHighLowAntifungal

Applications

Medicinal Chemistry:
this compound serves as a valuable building block in synthesizing pharmaceuticals targeting various diseases due to its versatile chemical properties.

Agricultural Chemistry:
The compound is also utilized in developing agrochemicals, where its biological activities can be harnessed for pest control and crop protection.

Industrial Uses:
In addition to medicinal applications, it finds use in producing dyes and other industrial chemicals due to its reactive nature.

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